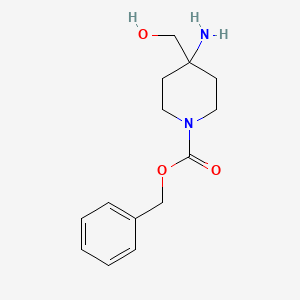

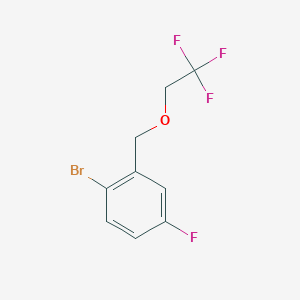

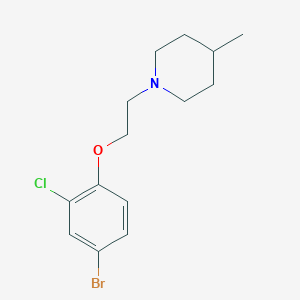

![molecular formula C12H22N2O2 B1529159 tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate CAS No. 1638761-24-6](/img/structure/B1529159.png)

tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate

Overview

Description

“tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate” is a chemical compound with the molecular formula C12H22N2O2 . It is also known by its IUPAC name, tert-butyl (2-azaspiro[3.4]octan-6-yl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(6-9)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.32 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Chemical Transformations

Bifunctional Compound Synthesis : Meyers et al. (2009) describe efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing its utility in selective derivations on azetidine and cyclobutane rings. This approach offers access to novel compounds that explore chemical spaces complementary to piperidine ring systems (M. J. Meyers, I. Muizebelt, J. van Wiltenburg, David L. Brown, A. Thorarensen, 2009).

Mild and Efficient Boc-protected Amines Synthesis : Lebel and Leogane (2005) have developed a one-pot Curtius rearrangement process that efficiently produces tert-butyl carbamate from carboxylic acids, demonstrating the compound's versatility in synthesizing protected amino acids under mild conditions (H. Lebel, Olivier Leogane, 2005).

Chiral Azomethine Ylid Precursors : Alker, Harwood, and Williams (1997) discuss the development of stable azomethine ylid precursors, which avoid the need for an aldehyde in the ylid generation step. The tert-butyl carbamate derivative demonstrates comparable efficiency to traditional methods, but under milder conditions, highlighting its potential in facilitating various synthetic applications (D. Alker, L. Harwood, C. Eleri Williams, 1997).

Potential Applications in Drug Discovery

Innovative Scaffolds for Drug Discovery : Chalyk et al. (2017) synthesized new 6-azaspiro[4.3]alkanes as innovative scaffolds for drug discovery, starting from four-membered-ring ketones. This key transformation demonstrates the potential of using tert-butyl carbamate derivatives in creating novel drug discovery platforms (Bohdan A. Chalyk, A. Isakov, Maryna V. Butko, et al., 2017).

Gabapentin-base Synthesis of Biologically Active Compounds : Amirani Poor et al. (2018) have developed an intermolecular Ugi reaction involving gabapentin and tert-butyl isocyanide, leading to novel classes of biologically active compounds. This synthesis underlines the versatility of tert-butyl carbamate derivatives in medicinal chemistry (Mahboobe Amirani Poor, A. Darehkordi, M. Anary‐Abbasinejad, M. Mohammadi, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

properties

IUPAC Name |

tert-butyl N-(2-azaspiro[3.4]octan-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(6-9)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWHTXUMVSKNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2(C1)CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine](/img/structure/B1529080.png)

![2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1529088.png)

![6-Azaspiro[3.4]octane hemioxalate](/img/structure/B1529097.png)

![tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1529098.png)

![tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1529099.png)